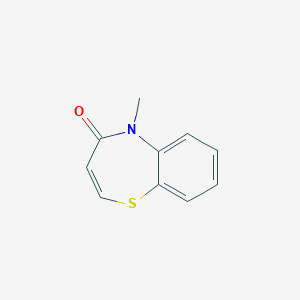
5-Methyl-1,5-benzothiazepin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,5-benzothiazepin-4(5H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as an enzyme inhibitor or receptor modulator.
Medicine: Exploring its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Benzothiazepin-4(5H)-one: Lacks the methyl group at the 5-position.
5-Phenyl-1,5-benzothiazepin-4(5H)-one: Contains a phenyl group instead of a methyl group.
5-Ethyl-1,5-benzothiazepin-4(5H)-one: Contains an ethyl group instead of a methyl group.
Uniqueness
5-Methyl-1,5-benzothiazepin-4(5H)-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity, biological activity, and physical properties compared to other benzothiazepine derivatives.
Eigenschaften
CAS-Nummer |
111888-30-3 |
|---|---|
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
5-methyl-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C10H9NOS/c1-11-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-7H,1H3 |
InChI-Schlüssel |
HMEBBXHTOHJORB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


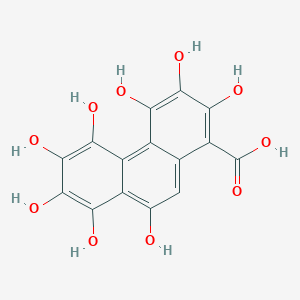
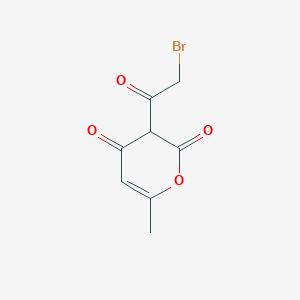
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)


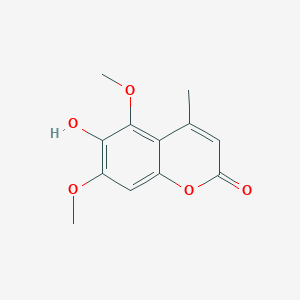

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)

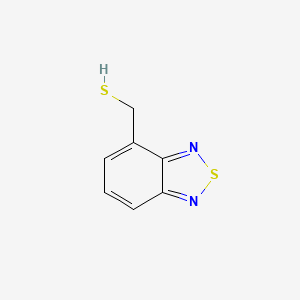
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

